4-Ethyl-3-hexanol
Overview
Description
4-Ethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is known for its use in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3-hexanol is typically synthesized through the hydrogenation reduction reaction of 4-ethyl-3-hexanone. In a laboratory setting, 4-ethyl-3-hexanone can be heated in the presence of a catalyst, such as rhodium, and hydrogen to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the catalytic hydrogenation of 4-ethyl-3-hexanone under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethyl-3-hexanone.
Reduction: The compound can be reduced further to produce hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or rhodium.
Substitution: Reagents such as hydrogen halides (HCl, HBr) can be used under acidic conditions.
Major Products:
Oxidation: 4-Ethyl-3-hexanone.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
4-Ethyl-3-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways involving alcohols.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of fragrances, plasticizers, and surfactants
Mechanism of Action
The mechanism of action of 4-ethyl-3-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. It can also act as a solvent, facilitating the dissolution and reaction of other compounds .
Comparison with Similar Compounds
3-Hexanol: Another alcohol with a similar structure but different positioning of the ethyl group.
4-Methyl-3-hexanol: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-1-hexanol: A branched alcohol with a different carbon chain arrangement
Uniqueness: 4-Ethyl-3-hexanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its particular arrangement of the ethyl group on the hexanol backbone makes it suitable for specific industrial applications and chemical reactions .
Properties
IUPAC Name |
4-ethylhexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLCKCCKQMGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037127 | |
Record name | 4-Ethyl-3-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-44-0 | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-3-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the distribution behavior of 4-Ethyl-3-hexanol in a system containing water and an organic solvent?
A1: The research paper "The distribution of branched octanols between dodecane and water" [] investigates the distribution coefficient of this compound and other branched octanols between water and dodecane. This helps understand the compound's relative affinity for these two phases. The study found that this compound prefers the dodecane phase, indicating its hydrophobic nature. This information is valuable for potential applications like extraction processes or understanding its behavior in biological systems with both aqueous and lipid environments.
Q2: Is there any information available regarding the physical and spectroscopic properties of this compound?
A2: While the provided abstracts don't provide specific spectroscopic data for this compound, they do indicate that techniques like FTIR spectroscopy have been employed to characterize similar compounds []. FTIR could be used to identify characteristic functional groups, like the hydroxyl group in this compound. For a complete characterization, additional techniques like NMR spectroscopy and mass spectrometry would be necessary.
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